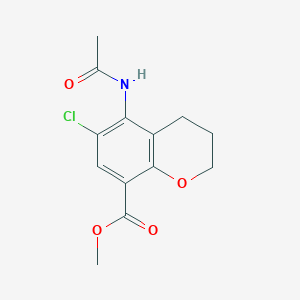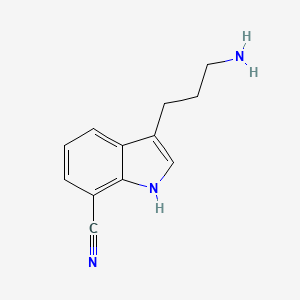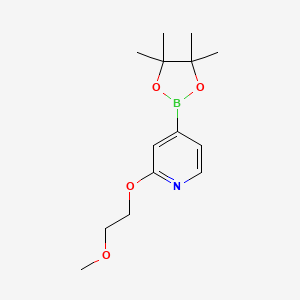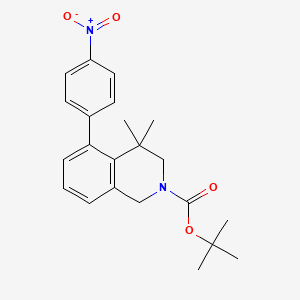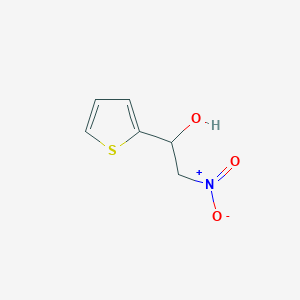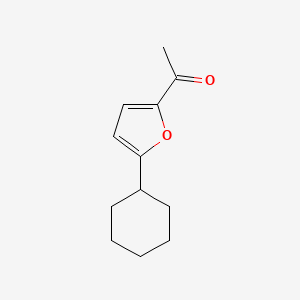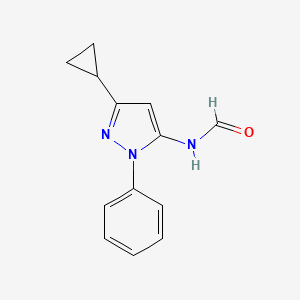
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features a cyclopropyl group and a phenyl group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research.
Vorbereitungsmethoden
The synthesis of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide typically involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with formic acid or formic acid derivatives. The reaction is usually carried out in the presence of a base such as triethylamine at room temperature . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide can be compared with other pyrazole derivatives, such as:
3-cyclopropyl-1-methylpyrazol-5-amine: A precursor in the synthesis of the target compound.
N-(pyrazol-5-yl)benzenesulfonamide: Another pyrazole derivative with different functional groups.
Pyrazolo[1,5-a]pyrimidines: Fused heterocyclic compounds with similar structural features
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13N3O |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C13H13N3O/c17-9-14-13-8-12(10-6-7-10)15-16(13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,14,17) |
InChI-Schlüssel |
KJGCHRJOEYOFBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NN(C(=C2)NC=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



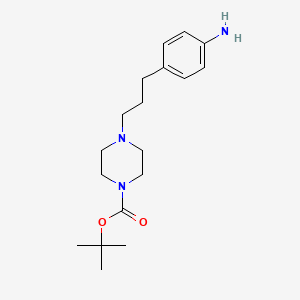

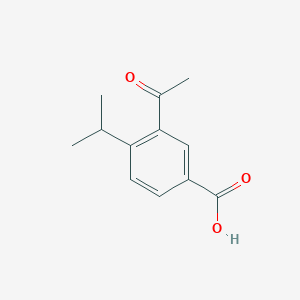
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
